N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Description
N-(6-(N,N-Dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold fused with a pyrazole-carboxamide moiety. The benzo[d]thiazole core is substituted at the 6-position with an N,N-dimethylsulfamoyl group, while the pyrazole ring is functionalized with an ethyl group at the 1-position and a carboxamide at the 5-position.
The synthesis of analogous compounds typically involves multi-step reactions, including coupling of benzo[d]thiazole intermediates with pyrazole derivatives using reagents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) and DIPEA (diisopropylethylamine) in polar aprotic solvents such as DMF (dimethylformamide) . Structural confirmation is achieved via NMR and HRMS, as exemplified in related syntheses .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c1-4-20-12(7-8-16-20)14(21)18-15-17-11-6-5-10(9-13(11)24-15)25(22,23)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXDBRGKWJVMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzothiazole core, a pyrazole ring, and a sulfamoyl group. The synthesis typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through the reaction of 2-aminothiophenol with appropriate aldehydes under acidic conditions.
- Introduction of the Sulfamoyl Group : Dimethylsulfamoyl chloride is reacted with the benzothiazole derivative in the presence of a base such as triethylamine.
- Attachment of the Pyrazole Moiety : The final step involves acylation with ethyl pyrazole derivatives to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to bind effectively to enzymes or receptors, potentially inhibiting their activity. Molecular docking studies indicate that it fits well into the active sites of various enzymes, blocking their functions and leading to therapeutic effects.
Anticancer Properties
Research has shown that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing benzothiazole and pyrazole moieties have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In particular, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds derived from similar scaffolds have demonstrated IC50 values in the low micromolar range against COX-1 and COX-2, indicating their potential for treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Snake Venom Toxicity : A study explored the inhibitory effects of benzothiazole derivatives on snake venom activities. Compounds similar to this compound were shown to significantly reduce hemolytic and proteolytic activities induced by Bothrops jararaca venom, suggesting potential applications in antivenom therapy .
- Antibacterial Activity : Other related compounds have exhibited significant antibacterial properties against various strains of bacteria. For example, structural analogs were effective against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Research Findings Summary Table
Scientific Research Applications
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of compounds related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized, which demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds with specific substitutions showed IC50 values as low as 11.21 µM for COX-1 inhibition, indicating potent anti-inflammatory effects .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 11.34 | COX-1 |
| Compound B | 11.21 | COX-1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Testing Against Bacteria and Fungi : Studies reported that derivatives exhibited activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The presence of the sulfamoyl group was crucial for enhancing antimicrobial efficacy .
| Pathogen | Activity Observed |
|---|---|
| E. coli | Effective |
| S. aureus | Effective |
| C. albicans | Effective |
Anticancer Potential
Research has indicated that derivatives of this compound may possess anticancer properties:
- Mechanism of Action : The compound's ability to inhibit certain pathways involved in tumor growth has been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although further research is required to elucidate the exact mechanisms .
Case Study 1: Anti-inflammatory Derivatives
A study synthesized multiple derivatives based on the core structure of this compound. These compounds were tested for their ability to inhibit inflammatory mediators like TNF-α and IL-6. The results indicated that specific modifications led to enhanced anti-inflammatory effects compared to standard drugs like indomethacin .
Case Study 2: Antimicrobial Evaluation
In another significant study, researchers focused on the antimicrobial efficacy of synthesized derivatives against a panel of bacterial strains. The results showed that certain compounds had superior activity compared to existing antibiotics, suggesting their potential as new therapeutic agents .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The N,N-dimethylsulfamoyl moiety (-SONMe) undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with Amines :
Treatment with primary or secondary amines (e.g., morpholine, piperidine) replaces the dimethylamino group, forming new sulfonamide derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | KCO, DMF, 80°C | N-(6-(piperidin-1-ylsulfonyl)benzothiazol-2-yl)-... | 72% |
| Morpholine | EtOH, reflux, 12h | N-(6-(morpholinosulfonyl)benzothiazol-2-yl)-... | 68% |
This reactivity is critical for modifying the compound’s solubility and biological targeting.
Condensation Reactions at the Carboxamide
The carboxamide group participates in condensation reactions, forming imine or hydrazone derivatives:
-
Claisen-Schmidt Condensation :
Reacts with aldehydes (e.g., benzaldehyde) in the presence of KOH to yield α,β-unsaturated ketones .
| Aldehyde | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzaldehyde | KOH | EtOH, 60°C, 6h | (E)-N-(6-(SONMe)benzothiazol-2-yl)-... | 65% |
This reaction expands the compound’s π-conjugation, enhancing its potential as a fluorescent probe .
Electrophilic Aromatic Substitution on the Benzothiazole Ring
The benzothiazole ring undergoes electrophilic substitution, particularly at the 5- and 7-positions:
-
Nitration :
Nitration with HNO/HSO introduces nitro groups, which can be reduced to amines for further functionalization.
| Reagent | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| HNO/HSO | 0°C, 2h | 5 | 5-nitro derivative | 58% |
-
Halogenation :
Bromination with Br/FeBr yields 5-bromo derivatives, useful in Suzuki couplings.
Coupling Reactions via the Pyrazole Ring
The pyrazole ring’s C-4 position undergoes cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh) | DME, 80°C, 12h | 4-phenylpyrazole derivative | 75% |
This modification tailors the compound’s steric and electronic properties for target binding .
Hydrolysis of the Carboxamide
Under acidic or basic conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid:
-
Acidic Hydrolysis :
HCl (6M) at reflux converts the carboxamide to a carboxylic acid, enabling further esterification.
| Conditions | Product | Yield |
|---|---|---|
| HCl (6M), reflux | 5-carboxylic acid derivative | 82% |
Reduction of Functional Groups
-
Nitro Group Reduction :
Catalytic hydrogenation (H, Pd/C) reduces nitro groups to amines, facilitating secondary reactions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H, Pd/C | EtOH, 25°C, 4h | 5-aminobenzothiazole | 90% |
Stability and Degradation
The compound is stable under ambient conditions but degrades under UV light or strong oxidants:
-
Photodegradation :
UV irradiation (254 nm) in methanol results in cleavage of the sulfamoyl group, forming sulfonic acid derivatives.
Key Findings
Comparison with Similar Compounds
Structural Diversity and Bioactivity
- Sulfonamide vs. Sulfamoyl Groups : The dimethylsulfamoyl group in the target compound enhances solubility and may improve blood-brain barrier penetration compared to sulfonamide-containing analogs (e.g., compound in ) .
- Pyrazole vs. Thiazole Cores : Thiazole-based carboxamides (e.g., ) exhibit distinct target selectivity (e.g., kinase inhibition) compared to pyrazole derivatives, which often show broader antimicrobial activity .
Challenges and Limitations
- Bioavailability : Sulfamoyl-containing compounds (target) may exhibit lower metabolic stability than sulfonamide analogs due to increased susceptibility to enzymatic hydrolysis .
- Selectivity : Pyrazole-thiazole hybrids risk off-target effects, as seen in compounds with overlapping activity profiles (e.g., antifungal vs. anticancer ).
Q & A
Q. What are the core synthetic strategies for constructing the benzo[d]thiazole-2-yl moiety in this compound?
The benzo[d]thiazole core can be synthesized via sulfur-directed ortho-lithiation of 2-chlorothiazole derivatives, followed by nucleophilic coupling with isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate). Subsequent amide nitrogen protection using NaH and 4-methoxybenzyl chloride enables further functionalization . For the sulfamoyl group at position 6, sulfonation with dimethylsulfamoyl chloride under controlled conditions is recommended.
Q. How is the pyrazole-5-carboxamide subunit typically synthesized and integrated?
The pyrazole ring is often formed via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. Carboxamide installation involves coupling the pyrazole intermediate with activated carboxylic acids (e.g., acid chlorides) or via mixed carbonic anhydride methods. NaH-mediated alkylation introduces the ethyl group at the N1 position .
Q. What spectroscopic methods are essential for structural confirmation?
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for benzo[d]thiazole) and pyrazole carbons (δ 140–160 ppm).
- IR : Confirm sulfonamide (1320–1160 cm⁻¹, S=O stretching) and carboxamide (1650–1680 cm⁻¹, C=O stretching).
- Elemental analysis : Validate C, H, N, S content (±0.3% tolerance vs. theoretical) .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization steps in related carboxamide derivatives?
Cyclization efficiency depends on solvent polarity and catalyst choice. For example, acetonitrile under reflux (1–3 min) promotes rapid intermediate formation, while DMF with iodine and triethylamine facilitates sulfur elimination during thiadiazole ring closure . Microwave-assisted synthesis (100–120°C, 30 min) may enhance yields by 15–20% compared to conventional heating.
Q. How should researchers resolve discrepancies between experimental and theoretical elemental analysis data?
Discrepancies >0.5% suggest incomplete purification or side reactions. Repurify via silica gel chromatography (hexane/ethyl acetate gradient) and cross-validate with high-resolution mass spectrometry (HRMS). For persistent issues, consider X-ray crystallography to confirm molecular packing and stoichiometry .
Q. What strategies mitigate competing side reactions during sulfamoylation of the benzo[d]thiazole core?
Competing sulfonation at unintended positions can be minimized by:
Q. How can computational methods aid in predicting biological activity or binding modes?
Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) can model interactions between the pyrazole-thiazole scaffold and active sites. Focus on hydrogen bonding (sulfamoyl group with Lys/Arg residues) and π-π stacking (benzothiazole with hydrophobic pockets). Validate predictions with SPR (surface plasmon resonance) binding assays .
Data Contradiction and Validation
Q. How to interpret conflicting NMR data for regiochemical assignment in pyrazole-thiazole hybrids?
Ambiguous NOESY/ROESY correlations may arise from conformational flexibility. Use 2D HMBC to identify long-range couplings (e.g., pyrazole C5 to carboxamide NH). For unresolved cases, synthesize regiochemical isomers and compare experimental vs. DFT-calculated NMR shifts (B3LYP/6-311+G(d,p)) .
Q. What analytical workflows address low purity in final compounds after column chromatography?
- HPLC-DAD : Use a C18 column (MeCN/H2O + 0.1% TFA) to quantify impurities.
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/n-hexane) to remove persistent byproducts.
- LC-MS : Identify co-eluting impurities via fragmentation patterns (e.g., m/z corresponding to desulfonated analogs) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
